molecular formula C7H9N3S B13177688 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol

Cat. No.: B13177688
M. Wt: 167.23 g/mol
InChI Key: KLFLEGPJGSHEIK-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol typically involves the condensation of pyridine and pyrimidine derivatives. One common method is the reaction of 2-aminopyridine with thiourea under acidic conditions, followed by cyclization to form the desired compound . The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Disulfides, sulfoxides

    Reduction: Sulfides

    Substitution: Thioethers, thioesters

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol is unique due to its thiol group, which imparts distinct reactivity and potential for forming disulfide bonds. This feature makes it particularly interesting for applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H9N3S

Molecular Weight

167.23 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2-thione

InChI

InChI=1S/C7H9N3S/c11-7-9-4-5-3-8-2-1-6(5)10-7/h4,8H,1-3H2,(H,9,10,11)

InChI Key

KLFLEGPJGSHEIK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NC(=S)N=C2

Origin of Product

United States

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